molecular formula C31H57NO5 B12293761 1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate

1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate

Cat. No.: B12293761
M. Wt: 523.8 g/mol
InChI Key: QYVBRBCSILZWFP-UHFFFAOYSA-N
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Description

1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate is a complex organic compound with a unique structure that combines an oxetane ring, a long alkyl chain, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate typically involves multiple steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a carbonyl compound under ultraviolet light or using a photoinitiator.

    Attachment of the Octyl Chain: The octyl chain can be introduced via a nucleophilic substitution reaction, where an octyl halide reacts with the oxetane ring in the presence of a strong base.

    Formation of the Tridecan-2-yl Group: This step involves the alkylation of a suitable precursor with a tridecyl halide under basic conditions.

    Introduction of the Formamido Group: The formamido group can be introduced through the reaction of the intermediate compound with formamide in the presence of a dehydrating agent.

    Final Coupling Reaction: The final step involves the esterification of the intermediate compound with 2-formamido-4-methylpentanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl chains, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated products with various functional groups.

Scientific Research Applications

1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate has several scientific research applications:

    Materials Science: The compound can be used as a building block for the synthesis of novel polymers and materials with unique mechanical and thermal properties.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.

    Organic Synthesis: The compound’s unique structure makes it a valuable reagent for the development of new synthetic methodologies and the study of reaction mechanisms.

    Biological Studies: It can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate depends on its specific application:

    In Materials Science: The compound’s oxetane ring can undergo ring-opening polymerization, leading to the formation of cross-linked polymers with enhanced properties.

    In Pharmaceuticals: The formamido group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.

    In Organic Synthesis: The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-acetamido-4-methylpentanoate: Similar structure but with an acetamido group instead of a formamido group.

    1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-ethylpentanoate: Similar structure but with an ethyl group instead of a methyl group on the pentanoate moiety.

Uniqueness

1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate is unique due to the combination of its oxetane ring, long alkyl chains, and formamido group

Properties

Molecular Formula

C31H57NO5

Molecular Weight

523.8 g/mol

IUPAC Name

1-(3-octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate

InChI

InChI=1S/C31H57NO5/c1-5-7-9-11-13-14-15-16-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-17-12-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)

InChI Key

QYVBRBCSILZWFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCCCC)OC(=O)C(CC(C)C)NC=O

Origin of Product

United States

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